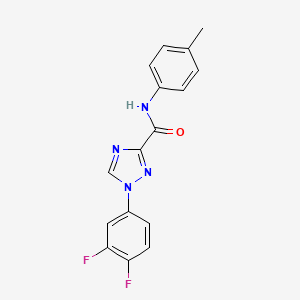
1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
准备方法
The synthesis of 1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate fluorinated precursors.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using suitable aryl halides and catalysts.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving high efficiency and selectivity.
化学反应分析
1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
科学研究应用
1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical and clinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,4-difluorophenyl)-N-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound features a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological activity.
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-(3,4-difluorophenyl)-N-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide: The nitrophenyl group introduces additional electronic effects, potentially affecting the compound’s chemical and biological properties.
属性
分子式 |
C16H12F2N4O |
|---|---|
分子量 |
314.29 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-2-4-11(5-3-10)20-16(23)15-19-9-22(21-15)12-6-7-13(17)14(18)8-12/h2-9H,1H3,(H,20,23) |
InChI 键 |
QXSFNQCIYWYKGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359792.png)
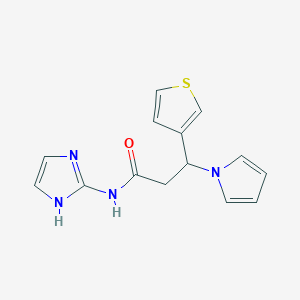
![(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359807.png)
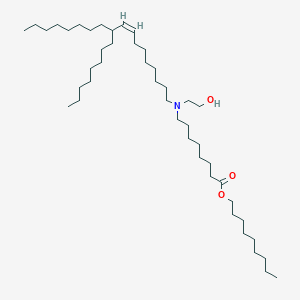

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
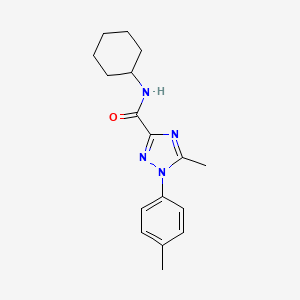
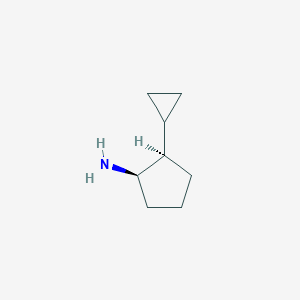

![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)
![2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13359861.png)
![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13359874.png)
